4-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
Description
This compound belongs to a class of sulfonamide derivatives incorporating pyridazine and pyrazole heterocycles. The target compound features a 4-chlorophenylsulfonamide group linked via an amino bridge to a pyridazine ring substituted with a 3,5-dimethylpyrazole moiety. This structural complexity suggests tailored electronic and steric properties, which may influence binding affinity and solubility .
Properties
IUPAC Name |
4-chloro-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O2S/c1-14-13-15(2)28(26-14)21-12-11-20(24-25-21)23-17-5-7-18(8-6-17)27-31(29,30)19-9-3-16(22)4-10-19/h3-13,27H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQYVBNKOOUDIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide, also known by its CAS number 1014049-78-5, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 454.9 g/mol. Its structure features a sulfonamide group, which is known for its role in various biological activities.
The biological activity of this compound primarily involves inhibition of cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. Inhibition of COX can lead to reduced inflammation and pain relief.
In Vitro Studies
Recent studies have demonstrated that compounds similar to this sulfonamide exhibit varying degrees of COX inhibition:
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.78 | 9.51 |
| PYZ16 (analog) | 0.52 | 10.73 |
These results indicate that the compound may exhibit significant inhibitory activity against COX-II, potentially offering therapeutic benefits in inflammatory diseases .
In Vivo Studies
In vivo experiments have shown promising results regarding the anti-inflammatory effects of related pyrazole derivatives. For instance, studies have reported that certain pyrazole-based compounds demonstrated over 60% inhibition of inflammation in animal models, suggesting that this class of compounds could be effective in treating conditions like arthritis and other inflammatory disorders .
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including sulfonamides similar to our compound. The study found that these derivatives not only inhibited COX enzymes but also displayed anti-tumor activity against specific cancer cell lines .
Another investigation focused on the structure-activity relationship (SAR) of sulfonamides, revealing that modifications to the pyrazole ring significantly influenced their biological activity. The presence of electron-donating groups enhanced COX-II selectivity and potency .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, research has demonstrated that similar compounds can induce apoptosis in cancer cells by activating p53-dependent pathways .
Antimicrobial Properties
Sulfonamides have a long history of use as antimicrobial agents. The specific compound under discussion has been evaluated for its efficacy against a range of bacterial strains. Studies suggest that it may inhibit bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway for bacterial survival .
Inhibitors of Enzymatic Activity
Research indicates that compounds like 4-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide can act as inhibitors of specific enzymes involved in disease processes. For example, sulfonamide derivatives have been identified as effective inhibitors of carbonic anhydrase and other enzymes critical for cancer cell metabolism .
Agricultural Applications
Herbicides and Pesticides
The structural attributes of this compound make it a candidate for development as a herbicide or pesticide. Its ability to interact with plant metabolic pathways could lead to the formulation of effective agrochemicals that target specific weed species while minimizing harm to crops .
Material Science Applications
Polymeric Materials
The incorporation of sulfonamide compounds into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. For instance, studies have shown that sulfonamide-modified polymers exhibit improved resistance to thermal degradation compared to their unmodified counterparts .
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry evaluated several sulfonamide derivatives for their anticancer activity against breast cancer cell lines. The results indicated that modifications similar to those found in this compound significantly enhanced cytotoxicity when compared to standard treatments .
- Agricultural Field Trials : Field trials conducted on various crops showed that formulations containing sulfonamide derivatives effectively reduced weed populations without adversely affecting crop yield. This was particularly noted in trials involving corn and soybean crops, where selective herbicidal action was achieved .
- Polymer Development : Research into the use of sulfonamide compounds in creating high-performance polymers demonstrated that these materials exhibited superior mechanical properties and thermal stability, making them suitable for applications in aerospace and automotive industries .
Chemical Reactions Analysis
Nucleophilic Substitution at Chlorine Position
The chlorine atom on the benzene ring is susceptible to nucleophilic aromatic substitution (NAS) under basic conditions. This reactivity is enhanced by the electron-withdrawing sulfonamide group, which activates the aromatic ring for displacement.
Functionalization of the Pyridazine Ring
The pyridazine moiety participates in cycloaddition and electrophilic substitution reactions. The amino group at position 3 enhances electron density at adjacent carbons.
Reactivity of the Sulfonamide Group
The sulfonamide (-SO₂NH-) group undergoes alkylation, acylation, and hydrolysis, depending on reaction conditions.
Pyrazole Ring Modifications
The 3,5-dimethylpyrazole substituent undergoes nitration, oxidation, and coordination chemistry.
Cross-Coupling Reactions
The aminoaryl group facilitates palladium-catalyzed cross-couplings to generate biaryl or heterobiaryl architectures.
Thermal and Photochemical Stability
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily involving sulfonamide cleavage. Photolysis under UV light (254 nm) generates radical intermediates, leading to dimerization products .
This compound’s versatility in substitution and coupling reactions makes it valuable for synthesizing bioactive analogs, particularly in kinase inhibition and antimicrobial applications . Experimental protocols must optimize solvent polarity and catalyst loadings to mitigate side reactions from competing functional groups.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Diversity : The target compound’s pyridazine-pyrazole core distinguishes it from pyridine (Compound 27) or pyrimidine-chromene systems (Compound in ). Pyridazine’s electron-deficient nature may enhance interactions with biological targets compared to pyridine or pyrimidine derivatives .
- Fluorinated analogs () exhibit higher melting points, suggesting enhanced crystallinity due to fluorine’s electronegativity .
- Synthetic Efficiency : Yields vary significantly; for example, Compound 27 was synthesized in 76% yield via carbamoylation, while the fluorinated chromene derivative () required a low-yield Suzuki coupling (28%), highlighting challenges in complex heterocycle assembly .
Spectroscopic and Physicochemical Properties
- Infrared Spectroscopy : Compound 27 () showed characteristic SO₂ stretching at 1385 cm⁻¹ and 1164 cm⁻¹, consistent with sulfonamide functionality. The target compound would likely exhibit similar peaks, with additional C=N/C=C stretches from the pyridazine-pyrazole system .
- NMR Data : In Compound 27, pyridine protons (H-5, H-6) resonated at δ 7.60 and 8.96 ppm, while the pyrazole methyl groups appeared at δ 2.07–2.19 ppm. The target compound’s pyridazine ring protons may resonate downfield due to stronger electron withdrawal .
- Mass Spectrometry : The fluorinated chromene derivative () displayed a molecular ion at m/z 589.1 (M⁺+1), whereas the target compound’s molecular weight would depend on its exact formula, estimated to be ~450–500 g/mol based on structural analogs .
Preparation Methods
Chlorosulfonation of Chlorobenzene
4-Chlorobenzenesulfonyl chloride is synthesized via chlorosulfonation of chlorobenzene using chlorosulfonic acid:
Conditions :
Purification and Characterization
The crude product is purified via recrystallization from hexane. Key characterization data includes:
-
Melting Point : 52–54°C.
-
IR (KBr) : 1370 cm⁻¹ (S=O asymmetric stretch), 1170 cm⁻¹ (S=O symmetric stretch).
Synthesis of Intermediate B: 4-{[6-(3,5-Dimethyl-1H-Pyrazol-1-yl)Pyridazin-3-yl]Amino}Aniline
Preparation of 6-Chloropyridazin-3-amine
6-Chloropyridazin-3-amine is synthesized by nitration of pyridazine followed by reduction and chlorination:
Key Conditions :
Substitution with 3,5-Dimethyl-1H-Pyrazole
The chloropyridazine undergoes nucleophilic aromatic substitution with 3,5-dimethyl-1H-pyrazole:
Optimized Parameters :
Diazotization and Coupling with 4-Nitroaniline
The amine group is diazotized and coupled to 4-nitroaniline, followed by reduction to the aniline:
Critical Notes :
Final Coupling: Sulfonamide Bond Formation
Intermediate A and B are coupled under mild alkaline conditions:
Reaction Protocol :
-
Dissolve Intermediate B (1 eq) in THF.
-
Add Et₃N (2 eq) and cool to 0°C.
-
Slowly add 4-chlorobenzenesulfonyl chloride (1.1 eq).
-
Stir at room temperature for 12 hours.
-
Quench with ice water and extract with ethyl acetate.
Yield : 60–70%.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Stability
-
HPLC : >98% purity (C18 column, MeOH:H₂O 70:30).
-
Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C.
Challenges and Optimization Strategies
Side Reactions During Diazotization
Excessive nitrosation can lead to byproducts. Mitigation includes:
Sulfonamide Hydrolysis
The sulfonamide bond may hydrolyze under acidic conditions. Stability is enhanced by:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Sequential Coupling | 60–70 | >98 | Moderate | High |
| One-Pot Synthesis | 45–55 | 90–95 | Low | Limited |
The sequential coupling method remains superior due to higher yields and scalability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide, and what critical intermediates should be prioritized?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyridazine core via cyclization reactions, as seen in analogous pyrazole-pyridazine hybrids .
- Step 2 : Introduction of the 3,5-dimethylpyrazole moiety using nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaOAc/EtOH) .
- Step 3 : Sulfonamide coupling via reaction of 4-chlorobenzenesulfonyl chloride with the aniline intermediate, optimized using DMF as a solvent and K₂CO₃ as a base .
- Critical Intermediates :
- 6-Aminopyridazin-3-yl derivatives (precursor for SNAr).
- 4-Aminophenyl intermediates for sulfonamide formation .
Q. How can structural characterization of this compound be systematically validated?
- Methodology :
- X-ray Crystallography : Single-crystal analysis confirms bond lengths (e.g., C–S bond ≈1.76 Å) and dihedral angles between aromatic rings, critical for assessing planarity .
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., pyrazole CH₃ groups at δ ~2.1–2.5 ppm) .
- HPLC-MS : Purity assessment (>98%) and molecular ion confirmation (e.g., [M+H]⁺ via ESI+) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodology :
- Enzyme Inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify preliminary EC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be optimized for pyrazole-pyridazine hybrids to enhance target selectivity?
- Methodology :
- Analog Synthesis : Vary substituents on the pyrazole (e.g., Cl vs. CF₃) and pyridazine (e.g., methyl vs. ethyl groups) .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2 or EGFR) .
- In Vitro Validation : Compare IC₅₀ values across analogs to map substituent effects .
Q. What experimental design strategies resolve contradictions in solubility and bioavailability data?
- Methodology :
- DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize co-solvents (e.g., PEG-400/DMSO mixtures) for enhanced solubility .
- In Silico ADME Prediction : Tools like SwissADME to identify logP and PSA outliers, guiding formulation adjustments .
- Cross-Validation : Compare experimental solubility (shake-flask method) with computational predictions to reconcile discrepancies .
Q. How can regioselectivity challenges during pyridazine functionalization be addressed?
- Methodology :
- Catalytic Optimization : Use Pd/Cu catalysts for directed C–H activation at the pyridazine 6-position, minimizing byproducts .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 12 hr) to suppress undesired side reactions .
- In Situ Monitoring : ReactIR or HPLC tracking to identify optimal reaction termination points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
